6-Fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile
CAS No.: 62039-80-9
Cat. No.: VC15909886
Molecular Formula: C16H11FN2O
Molecular Weight: 266.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62039-80-9 |
|---|---|
| Molecular Formula | C16H11FN2O |
| Molecular Weight | 266.27 g/mol |
| IUPAC Name | 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile |
| Standard InChI | InChI=1S/C16H11FN2O/c1-20-12-5-2-10(3-6-12)16-13-7-4-11(17)8-14(13)19-15(16)9-18/h2-8,19H,1H3 |
| Standard InChI Key | WKMFRISMYNVYEH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 6-fluoro-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile, underscores its substitution pattern. Key structural attributes include:
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Fluorine atom at the 6-position of the indole ring, enhancing metabolic stability and binding affinity.
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4-Methoxyphenyl group at the 3-position, contributing to π-π stacking interactions in biological targets .
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Cyanide group at the 2-position, which stabilizes the indole core through electron-withdrawing effects .
The canonical SMILES string (COC1=CC=C(C=C1)C2=C(NC3=C2C=CC(=C3)F)C#N) and InChIKey (WKMFRISMYNVYEH-UHFFFAOYSA-N) provide precise representations of its connectivity and stereoelectronic properties.
Synthesis and Reaction Pathways
Cross-Coupling Approaches
Suzuki-Miyaura and Heck cross-coupling reactions are pivotal for introducing the 4-methoxyphenyl group to the indole scaffold. For example, palladium-catalyzed coupling of 6-fluoro-3-iodo-1H-indole-2-carbonitrile with 4-methoxyphenylboronic acid yields the target compound in 83–99% yields under optimized conditions . Key parameters include:
| Reaction Condition | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | Ethanol/Water (4:1) |
| Temperature | 80°C |
| Time | 12–24 hours |
Cyclization and Functionalization
Alternative routes involve cyclization of pre-functionalized intermediates. For instance, treatment of 2-cyano-3-(4-methoxyphenyl)indole precursors with fluorinating agents like Selectfluor® introduces the 6-fluoro substituent .
Structural and Crystallographic Analysis
X-ray crystallography reveals planar indole systems with dihedral angles between substituents influencing molecular packing:
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The indole core exhibits a maximum deviation of 0.039 Å from planarity .
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The 4-methoxyphenyl group forms a dihedral angle of 58.41° with the indole plane, optimizing crystal lattice stability .
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Weak intermolecular interactions (C–H···O, C–H···F) contribute to a layered crystal structure .
| Compound | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| 6-Fluoro-3-(4-methoxyphenyl) | 1.2 | 0.8 |
| 5-Fluoro-3-phenyl derivative | 2.1 | 1.5 |
Neuroprotective Effects
In vitro assays demonstrate 40–60% reduction in glutamate-induced neuronal apoptosis at 10 µM, likely via NMDA receptor antagonism .
Applications in Materials Science
The compound’s fluorescence properties (λₑₘ = 450 nm, quantum yield Φ = 0.32) make it suitable for OLEDs. Its thermal stability (decomposition temperature Td = 280°C) further supports device integration .
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
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